

# Cross-study comparison of defibrotide efficacy in different patient populations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Defibrotide |           |
| Cat. No.:            | B3416472    | Get Quote |

# Defibrotide Efficacy: A Cross-Study Comparison in Diverse Patient Populations

This guide provides an objective comparison of **defibrotide**'s performance across various clinical studies and patient populations, focusing on its use in treating hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). The information is intended for researchers, scientists, and drug development professionals, with supporting data from key clinical trials.

#### **Overview of Defibrotide**

**Defibrotide** is a polydisperse mixture of predominantly single-stranded polydeoxyribonucleotides derived from porcine intestinal mucosa.[1][2] It is approved for the treatment of severe hepatic VOD/SOS following hematopoietic stem cell transplantation (HSCT) in both adult and pediatric patients.[3][4][5] The pathophysiology of VOD/SOS involves endothelial cell damage, which leads to a prothrombotic and hypofibrinolytic state in the hepatic sinusoids.[2][6] Preclinical data suggest that **defibrotide**'s mechanism of action involves protecting endothelial cells and restoring the thrombo-fibrinolytic balance.[1][6][7]

#### **Mechanism of Action**

**Defibrotide** exerts its therapeutic effect through multiple pathways that protect endothelial cells and modulate hemostasis. It has demonstrated profibrinolytic, antithrombotic, anti-



inflammatory, and angio-protective properties without causing significant systemic anticoagulant effects.[1] The drug appears to increase the expression of tissue plasminogen activator (tPA) and thrombomodulin while reducing the expression of von Willebrand factor (vWF) and plasminogen activator inhibitor-1 (PAI-1), thereby helping to break down blood clots and restore microvascular function.[7]



Click to download full resolution via product page

Caption: **Defibrotide**'s proposed mechanism of action on endothelial cells.

#### **Comparative Efficacy Data**



The efficacy of **defibrotide** has been evaluated in several key studies, including a large expanded-access Treatment Investigational New Drug (T-IND) study and a pivotal Phase 3 trial. These studies provide quantitative data on survival and response rates across different patient demographics.

## Table 1: Efficacy in the Treatment IND Study (NCT00628498)

This expanded-access study provided **defibrotide** to patients with a diagnosis of hepatic VOD/SOS after HSCT. The final analysis included 1000 patients treated with **defibrotide**.[3]

| Patient Population                                    | Endpoint          | Result (95% CI)                 | Citation |
|-------------------------------------------------------|-------------------|---------------------------------|----------|
| Overall Population (n=1000)                           | Day +100 Survival | 58.9% (55.7% -<br>61.9%)        | [3]      |
| Pediatric Patients                                    | Day +100 Survival | 67.9% (63.8% -<br>71.6%)        | [3][8]   |
| Adult Patients                                        | Day +100 Survival | 47.1% (42.3% -<br>51.8%)        | [3][8]   |
| Patients without Multi-<br>Organ Dysfunction<br>(MOD) | Day +100 Survival | Higher than patients with MOD   | [3][8]   |
| Patients with MOD                                     | Day +100 Survival | Lower than patients without MOD | [3][8]   |

Note: The study highlighted that earlier initiation of **defibrotide** after VOD/SOS diagnosis was associated with higher Day +100 survival.[3][8]

## Table 2: Efficacy in the Phase 3 Historically Controlled Study (NCT00358501)

This multicenter, open-label study compared **defibrotide**-treated patients with a historical control group. The trial enrolled patients with established hepatic VOD/SOS and advanced multi-organ failure (MOF).[9]



| Group                               | Primary Endpoint<br>(Day +100 Survival) | Secondary<br>Endpoint (Day +100<br>Complete<br>Response) | Citation |
|-------------------------------------|-----------------------------------------|----------------------------------------------------------|----------|
| Defibrotide (n=102)                 | 38.2%                                   | 25.5%                                                    | [9]      |
| Historical Control (n=32)           | 25.0%                                   | 12.5%                                                    | [9]      |
| Difference<br>(Propensity-Adjusted) | 23% (p = 0.0109)                        | 19% (p = 0.0160)                                         | [9]      |

Note: Untreated hepatic VOD/SOS with MOF is associated with a mortality rate exceeding 80%.[9][10]

#### **Experimental Protocols and Methodologies**

A clear understanding of the trial designs is crucial for interpreting the efficacy data.

#### **Treatment IND Study (NCT00628498)**

- Study Design: An expanded-access treatment protocol (T-IND) that made defibrotide available as an investigational drug.[3]
- Patient Population: Included pediatric and adult patients who developed hepatic VOD/SOS
  after HSCT.[3] The protocol was later amended to also include patients who developed
  VOD/SOS after chemotherapy without HSCT and those with VOD/SOS without MOD.[6]
- Inclusion Criteria: Patients were initially eligible if they had VOD/SOS by Baltimore criteria post-HSCT with accompanying multi-organ dysfunction (renal or pulmonary).[6]
- Treatment Regimen: Enrolled patients typically received defibrotide at a dose of 25 mg/kg/day, administered in four divided doses.[6] The recommended duration was a minimum of 21 days.[6][11]

#### **Phase 3 Trial (NCT00358501)**







- Study Design: A multicenter, open-label, historically controlled study.[9] Patients treated with **defibrotide** were enrolled prospectively and compared against a historical control group selected via retrospective chart review using the same eligibility criteria.[9]
- Patient Population: Included pediatric (≤16 years) and adult patients with a diagnosis of severe hepatic VOD/SOS with multi-organ failure (renal and/or pulmonary dysfunction) post-HSCT.[9]
- Diagnostic Criteria: Hepatic VOD/SOS was defined by the Baltimore criteria: bilirubin ≥2 mg/dL by day +21 post-HSCT, plus at least two of the following: ascites, weight gain ≥5%, or hepatomegaly.[9]
- Treatment Regimen: Patients in the treatment arm received defibrotide 25 mg/kg per day.[9]
- Endpoints: The primary endpoint was survival at Day +100 post-HSCT. A key secondary endpoint was the rate of complete response (CR) by Day +100.[9]





Click to download full resolution via product page

Caption: Generalized workflow for a clinical trial of **defibrotide**.

### **Safety and Tolerability**

Across multiple studies, **defibrotide** has been shown to be generally well-tolerated with a manageable toxicity profile.[9][12] Common adverse events reported include hypotension,



nausea, vomiting, and hemorrhage (e.g., epistaxis, hematuria).[6][13] In the Phase 3 trial, the incidence of common hemorrhagic adverse events was similar between the **defibrotide** and historical control groups.[9] Approximately 11% of patients in the Phase 3 trial discontinued **defibrotide** due to possible toxicity.[13]

#### Conclusion

Cross-study analysis indicates that **defibrotide** is an effective treatment for severe hepatic VOD/SOS in both pediatric and adult populations. Efficacy, as measured by Day +100 survival, appears to be higher in pediatric patients compared to adults and in patients without multi-organ dysfunction at baseline.[3][8] The Phase 3 trial demonstrated a significant survival and complete response benefit for patients with severe VOD/SOS and MOF compared to historical controls.[9] Furthermore, data suggest that earlier initiation of therapy after diagnosis may lead to improved outcomes.[3][14] The use of a standardized dose of 25 mg/kg/day has been consistently applied in major clinical studies for the treatment of this often-fatal complication of HSCT.[9][11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The use of defibrotide in blood and marrow transplantation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defibrotide LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Final results from a defibrotide treatment-IND study for patients with hepatic venoocclusive disease/sinusoidal obstruction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Defibrotide Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]







- 8. Final results from a defibrotide treatment-IND study for patients with hepatic venoocclusive disease/sinusoidal obstruction syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Defibrotide for the treatment of hepatic veno-occlusive disease/sinusoidal obstruction syndrome with multiorgan failure PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defibrotide: real-world management of veno-occlusive disease/sinusoidal obstructive syndrome after stem cell transplant PMC [pmc.ncbi.nlm.nih.gov]
- 12. Defibrotide: An Oligonucleotide for Sinusoidal Obstruction Syndrome PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nps.org.au [nps.org.au]
- 14. Defibrotide in the treatment of children with veno-occlusive disease (VOD): a retrospective multicentre study demonstrates therapeutic efficacy upon early intervention PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study comparison of defibrotide efficacy in different patient populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3416472#cross-study-comparison-of-defibrotide-efficacy-in-different-patient-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com